molecular formula C11H11NO4 B12643283 2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) CAS No. 3532-57-8

2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester)

Cat. No.: B12643283
CAS No.: 3532-57-8
M. Wt: 221.21 g/mol
InChI Key: ABUCXZPWLZXBBB-XFFZJAGNSA-N
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Description

2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) is an organic compound with a complex structure that includes a nitro group, a phenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) typically involves the esterification of 2-Propen-1-ol, 2-nitro-3-phenyl- with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetate ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of 2-Propen-1-ol, 2-nitro-3-phenyl- and acetic acid.

Scientific Research Applications

2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-ol, 3-phenyl-, acetate (ester): Similar structure but lacks the nitro group.

    Cinnamyl acetate: Another ester with a similar aromatic structure but different functional groups.

    Cinnamyl alcohol: The alcohol counterpart of cinnamyl acetate.

Uniqueness

2-Propen-1-ol, 2-nitro-3-phenyl-, acetate (ester) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack the nitro group and may have different chemical and biological properties.

Properties

CAS No.

3532-57-8

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

[(Z)-2-nitro-3-phenylprop-2-enyl] acetate

InChI

InChI=1S/C11H11NO4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b11-7-

InChI Key

ABUCXZPWLZXBBB-XFFZJAGNSA-N

Isomeric SMILES

CC(=O)OC/C(=C/C1=CC=CC=C1)/[N+](=O)[O-]

Canonical SMILES

CC(=O)OCC(=CC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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